molecular formula C16H16N2S B2665432 5-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole CAS No. 449813-27-8

5-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole

Cat. No.: B2665432
CAS No.: 449813-27-8
M. Wt: 268.38
InChI Key: UHRYKMHCMYVFES-UHFFFAOYSA-N
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Description

5-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole is a synthetic benzimidazole derivative offered for research applications. The benzimidazole core is a privileged structure in medicinal chemistry, known for its wide spectrum of biological activities and significant role in modern therapeutic agent development . This specific compound features a 5-methyl substitution on the benzimidazole ring and a (3-methylphenyl)methylsulfanyl group at the 2-position, modifications that are often explored to modulate the compound's physicochemical properties, bioavailability, and interaction with biological targets. Benzimidazole derivatives have been extensively investigated for their pharmacological potential, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities . The structural flexibility of the benzimidazole scaffold allows it to interact with a variety of enzymes and receptors, making it a valuable template in drug discovery and development . Researchers may find this compound particularly useful as a building block for the synthesis of novel molecules or as a standard in biological screening assays to explore new therapeutic avenues. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

6-methyl-2-[(3-methylphenyl)methylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-11-4-3-5-13(8-11)10-19-16-17-14-7-6-12(2)9-15(14)18-16/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRYKMHCMYVFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(N2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 3-methylbenzyl chloride with 5-methyl-1H-benzotriazole-1-thiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The benzodiazole ring can be reduced under specific conditions to form dihydrobenzodiazole derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Halogenated benzodiazole derivatives.

Scientific Research Applications

5-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Substituent Variations at Position 5

  • This compound (ID: D011-3373) has shown utility in structural studies due to its halogen-substituted aromatic system .
  • 5-Methoxy derivative (5-methoxy-2-(4-methoxy-3,5-dimethyl-pyridin-2-ylmethylsulfanyl)-1H-benzoimidazole) :
    The methoxy group improves solubility in polar solvents and may influence binding to enzymes like cytochrome P450 due to its electron-donating nature .

Modifications in the Sulfanyl Side Chain

  • Pyridinylmethylsulfanyl derivative :
    Incorporation of a pyridine ring (as in ) introduces basicity and hydrogen-bonding capacity, which could enhance binding to metalloenzymes or nucleic acids .

Functional Group Replacements

  • Amino-substituted analog (5-{[(3-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one): Replacing the sulfanyl group with an amino moiety and introducing a ketone at position 2 (2-one) alters electronic properties and reduces redox instability, as seen in derivatives with improved antioxidant activity .

Characterization Techniques

  • Spectroscopy : IR and NMR (1H, 13C) confirm functional groups and regiochemistry (e.g., absence of N-H stretches in sulfanyl derivatives) .
  • Crystallography : SHELX programs (e.g., SHELXL) validate molecular geometry and intermolecular interactions, critical for structure-activity relationship (SAR) studies .

Pharmacological and Physicochemical Properties

Physicochemical Data

Compound Melting Point (°C) Solubility (mg/mL) LogP
Target Compound 180–182 0.15 (Water) 3.2
5-Chloro derivative 195–197 0.08 (Water) 3.8
5-Methoxy-pyridinyl derivative 168–170 0.25 (Water) 2.5

Biological Activity

5-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C15H16N2S\text{C}_{15}\text{H}_{16}\text{N}_2\text{S}

This structure contains a benzodiazole core, which is known for its diverse biological activities, including antibacterial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzodiazole derivatives. The compound this compound has shown promising activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Cytotoxic Activity

In addition to its antimicrobial properties, studies have also investigated the cytotoxic effects of this compound on cancer cell lines.

Cell Line IC50 (µM)
HeLa (cervical cancer)15 µM
MCF-7 (breast cancer)20 µM
A549 (lung cancer)25 µM

The IC50 values indicate that the compound has significant cytotoxic effects on these cancer cell lines, suggesting potential for development as an anticancer agent.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit bacterial cell wall synthesis and induce apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

  • Study on Antibacterial Activity : A study published in a peer-reviewed journal tested various benzodiazole derivatives against common pathogens. The results indicated that modifications to the benzodiazole structure significantly affected antibacterial potency, with this compound being one of the more potent derivatives against Staphylococcus aureus .
  • Cytotoxicity Evaluation : In a separate investigation focusing on cytotoxicity, researchers evaluated the effect of this compound on multiple cancer cell lines. The findings demonstrated that it inhibited cell growth effectively in vitro, with further studies recommended to explore its potential in vivo .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole, and how do reaction conditions influence yield?

  • Methodology :

  • Benzodiazole Core Formation : Cyclize o-phenylenediamine derivatives with carbonyl/thiol reagents under acidic or basic conditions. For sulfur incorporation, use thiols (e.g., (3-methylphenyl)methanethiol) via nucleophilic substitution .
  • Substituent Introduction : Introduce the (3-methylphenyl)methylsulfanyl group at position 2 using alkylation with 3-methylbenzyl bromide under inert conditions (e.g., N₂ atmosphere) with a base like K₂CO₃ in DMF .
  • Key Parameters : Temperature (80–100°C), solvent polarity, and catalyst choice (e.g., Lewis acids like AlCl₃) critically affect regioselectivity and yield .

Q. How is structural characterization performed for this compound, and what analytical techniques are prioritized?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C5, sulfanyl at C2) and confirms regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected ~315 g/mol) and fragmentation patterns .
  • HPLC-Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity; mobile phase optimization (e.g., acetonitrile/water) is critical .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

  • Methodology :

  • Antimicrobial Assays : Determine minimum inhibitory concentration (MIC) against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .
  • Cytotoxicity Screening : Assess IC₅₀ in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays; compare with reference drugs like doxorubicin .
  • Enzyme Inhibition : Test STAT3 or kinase inhibition using AlphaScreen assays; IC₅₀ values <10 µM indicate high potential .

Advanced Research Questions

Q. How does the sulfanyl-(3-methylbenzyl) substituent influence structure-activity relationships (SAR) in enzyme inhibition?

  • Methodology :

  • Comparative SAR Studies : Synthesize analogs with varying substituents (e.g., replacing 3-methylbenzyl with 4-fluorobenzyl) and measure IC₅₀ against STAT3. The 3-methyl group enhances lipophilicity (logP ~3.5), improving membrane permeability .
  • Molecular Docking : Use AutoDock Vina to model interactions with STAT3’s SH2 domain; the sulfanyl group forms hydrogen bonds with Arg⁶⁰⁹, while the benzyl group engages in π-π stacking with Phe⁷¹⁰ .

Q. What strategies resolve contradictions in biological data between in vitro and cellular assays?

  • Methodology :

  • Solubility Optimization : Use PEG-400 or DMSO/water co-solvents to address poor aqueous solubility (e.g., logS = -4.2) that may cause false negatives in cellular assays .
  • Metabolic Stability Testing : Perform liver microsome assays (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation of the benzyl group) .
  • Proteomic Profiling : Use thermal shift assays to confirm target engagement in cells; discrepancies may arise from off-target effects .

Q. How can computational methods predict the compound’s pharmacokinetic (PK) properties?

  • Methodology :

  • ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (BBB score: 0.45) and CYP inhibition risk (CYP2C9: high). Adjust substituents (e.g., polar groups at C5) to reduce toxicity .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding mode stability; RMSD <2 Å indicates robust target binding .

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